2-(3-Bromo-5-chlorophenyl)propanoic acid
Description
2-(3-Bromo-5-chlorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a phenyl ring substituted with bromine (3-position) and chlorine (5-position), attached to a propanoic acid backbone. Halogenated propanoic acids often exhibit distinct physicochemical and biological properties due to the electronic and steric effects of substituents, making their comparative analysis critical for understanding structure-activity relationships.
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYPBNNHQZMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Bromo-5-chlorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions. These halogen substituents enhance the compound's binding affinity to various biological targets, making it a candidate for further pharmacological investigation.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination and Chlorination : Starting from a phenylpropanoic acid precursor, bromination and chlorination reactions are performed to introduce the halogen substituents.
- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound's activity against Chlamydia has also been documented, showing promise as a selective agent against this pathogen .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways through interaction with specific enzymes or receptors involved in inflammation regulation.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting metabolic pathways critical for microbial survival or inflammatory responses.
- Receptor Modulation : Its structural features allow it to interact with receptors that mediate cellular signaling pathways, potentially altering cellular responses to stimuli.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of brominated phenylpropanoic acids, including this compound. Results indicated that this compound showed superior activity compared to other derivatives against multiple bacterial strains .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation, suggesting its potential therapeutic role in inflammatory diseases .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(3-Bromo-5-chlorophenyl)propanoic acid serves as an important intermediate in the synthesis of more complex organic compounds. Its halogen substitutions enhance its reactivity, making it suitable for various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The presence of bromine and chlorine allows for substitution reactions with nucleophiles, facilitating the synthesis of diverse derivatives.
- Coupling Reactions : It can be utilized in coupling reactions such as Suzuki-Miyaura coupling to produce biaryl compounds, which are valuable in pharmaceuticals and materials science.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities. Studies have suggested its potential use in:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic applications.
Pharmaceutical Development
Drug Design and Development
The unique structure of this compound makes it a candidate for drug development. Its derivatives are being explored as potential therapeutic agents, particularly in the treatment of diseases where inflammation plays a critical role. The halogen atoms can influence the binding affinity and selectivity of these compounds towards specific biological targets.
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for:
- Manufacturing Processes : It is employed as an intermediate in the synthesis of various industrial chemicals.
- Material Science : The compound's unique characteristics allow for its use in developing new materials with enhanced properties.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules |
| Biological Research | Antimicrobial and anti-inflammatory studies |
| Pharmaceuticals | Potential therapeutic agent development |
| Industrial Chemistry | Production of specialty chemicals |
Case Studies
-
Antimicrobial Activity Study :
A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent. -
Drug Development Research :
In a pharmaceutical context, derivatives of this compound were synthesized and tested for their effects on inflammatory pathways in vitro. The findings highlighted promising results that warrant further investigation into their therapeutic potential. -
Material Science Application :
Researchers have explored the use of this compound in developing new polymers with enhanced thermal stability and mechanical properties, showcasing its versatility beyond traditional applications.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxypropanoic Acid (2,4,5-TP, Fenoprop)
Structural Differences :
- Backbone: Phenoxypropanoic acid (oxygen-linked phenyl group) vs. direct phenyl attachment in the target compound.
- Substituents: 2,4,5-Trichloro substitution on the phenoxy ring vs. 3-bromo-5-chloro substitution on the phenyl ring.
Physicochemical and Regulatory Insights :
- Molecular Formula : C₉H₇Cl₃O₃ (vs. C₉H₈BrClO₂ for the target compound).
- Regulatory Status: Banned in agriculture due to toxicity concerns linked to dioxin contamination and environmental persistence .
3-[(2-Bromo-5-chlorophenyl)amino]propanoic Acid (SY421497)
Structural Differences :
- Functional Group: Amino group (-NH-) bridges the phenyl ring and propanoic acid vs. direct linkage in the target compound.
- Substituent Positions : 2-bromo-5-chloro on the phenyl ring vs. 3-bromo-5-chloro in the target.
Potential Property Implications:
- Solubility: The amino group may enhance aqueous solubility via hydrogen bonding, whereas the target compound’s hydrophobicity could favor lipid membrane permeability .
- Bioactivity: Amino-substituted analogs are common in drug design (e.g., protease inhibitors), suggesting divergent applications compared to non-amino derivatives .
3-(3-Bromo-5-fluorophenyl)propanoic Acid
Structural Differences :
- Halogen Substitution : Fluorine (5-position) vs. chlorine in the target compound.
Physicochemical Comparison :
| Property | 3-(3-Bromo-5-fluorophenyl)propanoic Acid | 2-(3-Bromo-5-chlorophenyl)propanoic Acid |
|---|---|---|
| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrClO₂ |
| Molar Mass (g/mol) | 247.06 | ~263.51 (estimated) |
| Electron Effects | Fluorine’s high electronegativity | Chlorine’s larger atomic size |
Preparation Methods
Existing Synthetic Routes for 3-Bromo-5-chlorophenol
| Route | Raw Material | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Chloro-bromobenzene | Ozonization followed by acid esterification | Established method | Expensive borane reagent; high side reactions; energy-intensive; requires specialized apparatus |
| 2 | 3-Amino-5-chlorophenol | Sandmeyer reaction (diazotization) | Direct substitution | Raw material not readily available; low yield |
| 3 | 3-Chloro-5-bromofluorobenzene | Methoxy substitution of fluorine, then acidic demethylation | Straightforward steps | Low yield; raw material synthesis complex |
These methods have been reported in various journals and patents but suffer from issues such as high cost, low yield, difficult raw material access, and operational complexity, limiting their industrial scalability.
Improved Method via Diazotization and Hydrolysis
A patented method (CN101735023B) offers a more efficient and scalable approach to 3-bromo-5-chlorophenol synthesis:
Step 1: Diazotization
Starting from 3-bromo-5-chloroaniline (compound 2), diazotization is performed in a strongly acidic aqueous medium using sodium nitrite or nitrous acid. The reaction conditions are optimized as follows:- Molar ratio of aniline to sodium nitrite: 1:1 to 1:3 (preferably 1:1 to 1:2)
- Acid: sulfuric acid preferred, 8–20 equivalents by molar weight
- Temperature: 0 to 10 °C
- Reaction monitored by HPLC until completion
Step 2: Hydrolysis of Diazonium Salt
The diazonium salt intermediate (compound 3) is hydrolyzed in an acidic medium to yield 3-bromo-5-chlorophenol (compound 1). Key parameters include:- Acid consumption: 1–20 equivalents, preferably 8–12 equivalents
- Acidic medium: aqueous sulfuric acid (5–90% concentration, preferably 30–60%) mixed with an organic inert solvent such as toluene, dimethylbenzene, methylene dichloride, chloroform, or 1,2-dichloroethane
- Temperature: 60–150 °C, preferably 80–120 °C
- Reaction time: until complete conversion confirmed by HPLC
Post-Reaction Processing
After completion, the product is purified by simple extraction, concentration, filtration, and drying to obtain pure 3-bromo-5-chlorophenol.
This method addresses previous limitations by using readily available raw materials, reducing side reactions, lowering costs, and enabling easy scale-up with high yield and purity.
Conversion to this compound
While the patents and literature focus primarily on the preparation of 3-bromo-5-chlorophenol, the subsequent step involves its transformation into this compound. This typically involves:
Step 3: Formation of the Propanoic Acid Side Chain
The phenol intermediate undergoes further synthetic steps such as Friedel-Crafts acylation or other carbon chain elongation methods to introduce the propanoic acid moiety at the ortho or para position relative to the phenol group. Detailed reaction conditions depend on the specific synthetic pathway chosen.Step 4: Functional Group Transformations
Additional steps may include halogenation, oxidation, or substitution reactions to ensure the correct positioning of bromine and chlorine atoms and the carboxylic acid group.
Due to the complexity and variability of these steps, detailed reaction conditions and yields are generally proprietary or specific to individual synthetic schemes and are less documented in open literature compared to the intermediate phenol synthesis.
Summary Table of Preparation Parameters for 3-Bromo-5-chlorophenol
| Parameter | Range | Preferred Conditions |
|---|---|---|
| Diazotization Temperature | -5 to 50 °C | 0 to 10 °C |
| Acid Type | HCl, HBr, HNO3, H2SO4 | H2SO4 |
| Acid Concentration (Sulfuric Acid) | 5–90% | 30–60% |
| Acid Equivalents (Diazotization) | 1–100 eq | 8–20 eq |
| Acid Equivalents (Hydrolysis) | 1–20 eq | 8–12 eq |
| Hydrolysis Temperature | 60–150 °C | 80–120 °C |
| Organic Solvent | Aromatic hydrocarbons, ethers, halogenated alkanes | Toluene, dimethylbenzene, methylene dichloride, chloroform |
Research Findings and Industrial Relevance
The patented method using diazotization followed by hydrolysis is superior in terms of cost-efficiency, raw material accessibility, operational simplicity, and scalability compared to older methods involving ozonization or Sandmeyer reactions.
The use of mixed aqueous sulfuric acid and organic solvents enhances product purity and facilitates downstream processing.
Reaction monitoring by HPLC ensures high conversion rates and reproducibility.
This method is suitable for industrial production, meeting demands for high productivity and purity required in pharmaceutical intermediate manufacturing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
